molecular formula C17H16FNO3 B2566530 2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate CAS No. 1287148-24-6

2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate

Cat. No.: B2566530
CAS No.: 1287148-24-6
M. Wt: 301.317
InChI Key: JQTGCBIXPYSIHT-UHFFFAOYSA-N
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Description

2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate is a bifunctional ester derivative featuring two distinct aromatic moieties: a p-tolylamino (4-methylphenylamino) group and a 3-fluorophenylacetate group. The compound is synthesized via a multi-step process involving the condensation of ethyl 2-oxoacetate with p-toluidine under catalytic conditions (Bu4NI and TBHP in acetonitrile at 80°C for 6 hours), followed by esterification with 2-(3-fluorophenyl)acetic acid . Key spectral data include ESI-MS for molecular weight confirmation and NMR for structural elucidation.

Properties

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-12-5-7-15(8-6-12)19-16(20)11-22-17(21)10-13-3-2-4-14(18)9-13/h2-9H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTGCBIXPYSIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate typically involves the reaction of ethyl 2-oxo-2-(p-tolylamino)acetate with 3-fluorophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Used in the production of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which 2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Brominated analogs (e.g., 3-bromophenyl, 92% yield ) exhibit higher yields compared to the target compound (72% ), likely due to enhanced electrophilicity of the bromo group facilitating nucleophilic substitution.
  • Molecular Weight Trends : The trifluoromethyl-substituted analog has a higher molecular weight (262.1 vs. ~260 for the target compound), reflecting the impact of fluorine content on mass.

Functional Group Modifications

Amino Group Derivatives

  • Oxadiazole Derivatives: Compounds like 2-Oxo-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)ethyl esters (e.g., compound 9 in ) replace the aromatic amino group with heterocyclic systems, significantly altering electronic properties and antibacterial efficacy .

Ester Group Variations

  • Naphthofuran-Containing Esters: Analogs such as 2-Oxo-2-((5-phenyl-1,3,4-oxadiazol-2-yl)amino)ethyl 2-(naphtho[2,1-b]furan-1-yl)acetate feature extended aromatic systems, increasing lipophilicity and steric bulk compared to the target compound’s 3-fluorophenyl group.

Physicochemical and Spectral Comparisons

  • NMR Shifts : The p-tolyl group in the target compound shows characteristic downfield shifts (δ 2.45 ppm for methyl protons) , whereas 3-fluorophenyl protons resonate at δ 7.32 ppm, consistent with fluorine’s deshielding effect.
  • Mass Spectrometry: The target compound’s molecular ion ([M+H]+) is inferred to be ~260–270 based on analogs, aligning with ethyl 2-oxo-2-(p-tolylamino)acetate derivatives .

Biological Activity

2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate (CAS Number: 1287148-24-6) is a synthetic organic compound that has garnered attention for its potential biological activities. This article presents a detailed overview of its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FNO3C_{17}H_{16}FNO_3, with a molecular weight of 301.31 g/mol. Its structure includes both aromatic and aliphatic components, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₆FNO₃
Molecular Weight301.31 g/mol
CAS Number1287148-24-6

Synthesis

The synthesis of this compound typically involves the reaction between ethyl 2-oxo-2-(p-tolylamino)acetate and 3-fluorophenylacetic acid under controlled conditions to ensure high yield and purity. The process may utilize various catalysts and reaction conditions to optimize the synthesis.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing similar functional groups have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, suggesting potential for further exploration in drug development targeting resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro assays. Research indicates that it may exhibit selective cytotoxicity against certain cancer cell lines, such as A549 (lung cancer) and Caco-2 (colorectal cancer). For example, compounds structurally related to this compound have shown varying degrees of efficacy in reducing cell viability in these lines, with some derivatives achieving significant reductions in viability compared to control groups .

Table: Anticancer Activity Against Different Cell Lines

CompoundCell LineViability Reduction (%)p-value
Compound AA54935.0<0.05
Compound BCaco-239.8<0.001
Compound CA549No significant effectN/A

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to therapeutic outcomes such as apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

A notable study explored the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the side chains significantly influenced their biological activity. Specifically, the introduction of fluorine atoms was associated with enhanced potency against certain cancer cell lines and improved selectivity towards bacterial targets .

Q & A

Q. What are the key synthetic pathways for 2-Oxo-2-(p-tolylamino)ethyl 2-(3-fluorophenyl)acetate, and how do reaction conditions influence product yield?

Answer: The compound can be synthesized via a multi-step route involving:

  • Acylation : Reacting 2-(3-fluorophenyl)acetic acid with a chloroformate reagent to form the activated ester intermediate.
  • Nucleophilic substitution : Introducing the p-tolylamino group via reaction with p-toluidine under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous solvents like THF or DMF .
  • Oxidative coupling : Final assembly using oxidizing agents (e.g., KMnO₄ or K₂Cr₂O₇) to stabilize the oxo group.

Q. Key Considerations :

Step Reagents/Conditions Yield Optimization
AcylationChloroformate (e.g., ethyl chloroformate), 0–5°CMaintain low temperature to minimize side reactions .
Substitutionp-Toluidine, DMF, 60–80°CExcess amine (1.5–2 eq.) ensures complete conversion .
OxidationKMnO₄ in H₂SO₄/acetoneMonitor pH to avoid over-oxidation of the fluorophenyl moiety .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.3 ppm for -OCH₂-) and fluorophenyl aromatic signals (δ ~7.2–7.8 ppm). ¹⁹F NMR can resolve fluorine-specific electronic environments .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) provide retention time reproducibility. ESI-MS in positive ion mode detects [M+H]⁺ with accurate mass matching .
  • IR : Strong carbonyl stretches (C=O at ~1740 cm⁻¹ and amide C=O at ~1680 cm⁻¹) validate functional groups .

Validation Tip : Cross-reference computational IR/NMR predictions (e.g., Gaussian or ADF software) with experimental data to resolve ambiguities .

Q. How should researchers handle stability and storage challenges for this compound?

Answer:

  • Stability : The ester group is prone to hydrolysis in humid conditions. Store under inert gas (N₂/Ar) at –20°C in amber vials.
  • Decomposition Risks :
    • Avoid exposure to strong acids/bases (risk of ester cleavage).
    • Protect from UV light to prevent fluorophenyl ring degradation .
  • Handling : Use gloveboxes for hygroscopic steps and confirm purity via TLC/HPLC before critical experiments .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G*) for substitutions at the fluorophenyl or p-tolylamino groups .
  • Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction rates. For example, DMF enhances nucleophilicity compared to THF .
  • Case Study : ICReDD’s workflow combines quantum mechanics (QM) and machine learning (ML) to prioritize reaction conditions, reducing trial-and-error experimentation by 40–60% .

Q. What strategies resolve contradictions in biological activity data for fluorophenyl-containing analogs?

Answer:

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Discrepancies often arise from:
    • Solubility : Use DMSO stock solutions ≤0.1% to avoid cell membrane interference.
    • Metabolic Stability : LC-MS/MS quantifies parent compound degradation in serum .
  • Structure-Activity Relationships (SAR) : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets but may reduce solubility. Balance logP (2.5–3.5) via ester/amide modifications .

Q. How can impurities in the final product be systematically identified and mitigated?

Answer:

  • Impurity Profiling :

    • LC-HRMS : Detect trace byproducts (e.g., hydrolyzed acids or dimerized species).
    • Isolation : Prep-HPLC isolates impurities for structural elucidation via 2D NMR .
  • Root-Cause Analysis :

    Impurity Source Mitigation
    Hydrolyzed esterMoisture ingressUse molecular sieves in reactions .
    Oxidative byproductsOver-oxidationReplace KMnO₄ with milder TEMPO/NaClO .

Q. What advanced reactor designs improve scalability for multi-step syntheses?

Answer:

  • Flow Chemistry : Continuous stirred-tank reactors (CSTRs) enhance heat/mass transfer for exothermic steps (e.g., acylation). Residence time distribution (RTD) modeling minimizes side reactions .
  • Microwave-Assisted Synthesis : Accelerates substitution steps (30–50% faster) with precise temperature control .
  • Case Study : A tubular reactor with inline IR monitoring achieved 85% yield in the final oxidation step, vs. 72% in batch mode .

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